molecular formula C9H8N2O2 B049482 1-Methyl-5-nitro-1H-indole CAS No. 29906-67-0

1-Methyl-5-nitro-1H-indole

Cat. No. B049482
CAS RN: 29906-67-0
M. Wt: 176.17 g/mol
InChI Key: PXBQSCHRKSBGKV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 1-methyl-5-nitroindole .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indole includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8 (11 (12)13)2-3-9 (7)10/h2-6H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-5-nitro-1H-indole are not available, indole derivatives are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilitate C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indole has a molecular weight of 176.17 g/mol, and its exact mass is 176.058577502 g/mol . It has a topological polar surface area of 50.8 Ų . The compound has a complexity of 214 .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. “1-Methyl-5-nitro-1H-indole” can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.

Anticancer Applications

Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” have been studied for their potential in treating cancer cells. The indole ring system is a common structure found in many biologically active compounds, and its modification can lead to new therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new medications for treating infections. “1-Methyl-5-nitro-1H-indole” can be a key precursor in synthesizing compounds with potent antimicrobial activities .

Antiviral Agents

Research has shown that indole derivatives can exhibit antiviral activities. Derivatives of “1-Methyl-5-nitro-1H-indole” could be synthesized and tested for their efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .

Vibrational Spectroscopy Probes

Indole derivatives are used as probes in vibrational spectroscopy to study the environment around the molecule. “1-Methyl-5-nitro-1H-indole” could be employed to assess the hydration status within a local environment, exploiting its unique vibrational characteristics .

Development of Tubulin Polymerization Inhibitors

In the field of cancer research, tubulin polymerization inhibitors are of great interest. “1-Methyl-5-nitro-1H-indole” can serve as a reactant in the preparation of such inhibitors, which are crucial in the study of cancer cell division and proliferation .

Synthesis of Protein Kinase Inhibitors

Protein kinases play a significant role in the regulation of cell functions. Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” are used in the synthesis of protein kinase inhibitors, which have applications in treating various diseases .

Creation of Peptide-Mimetic Compounds

Peptide-mimetic compounds are designed to mimic the biological activity of peptides. “1-Methyl-5-nitro-1H-indole” can be utilized in the creation of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists, which have therapeutic potential in various medical conditions .

Safety And Hazards

When handling 1-Methyl-5-nitro-1H-indole, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Indole derivatives, including 1-Methyl-5-nitro-1H-indole, have been the focus of many research studies due to their potential biological activities . They are being explored for their potential as anti-tubercular agents , and their role in cell biology is also being investigated .

properties

IUPAC Name

1-methyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQSCHRKSBGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184021
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-indole

CAS RN

29906-67-0
Record name 1H-Indole, 1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-indole (2.0 g, 12.3 mmol) in acetone (20 ml), powdered potassium hydroxide (3.4 g, 60.7 mmol, 5 eq) was added followed by the addition methyl iodide (2.61 g, 18.5 mmol, 1.5 eq) at 0° C. The reaction mixture was heated to reflux for 10 hr. The solvent was evaporated and water was added. The compound was extracted with ethyl acetate, dried over anhydrous sodium sulphate, filtered and the organic layer was concentrated to dryness to yield 1-methyl-5-nitro-1H-indole (2.0 g, 92%). The crude compound was used in the next stage without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
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Synthesis routes and methods II

Procedure details

To a solution of 5-nitroindole (0.20 g) in tetrahydrofuran (2 ml) was added sodium hydride (0.06 g of 60% dispersion in oil) and evolution of gas noted. After stirring for 30 min methyl iodide (0.086 ml) was added to the dark brown reaction mixture and the reaction mixture heated to 65° C. for 2 hr before cooling to room temperature and partitioning between dichloromethane and water. Organic phase separated, washed with sodium thiosulphate solution, dried (Na2SO4) and concentrated to leave sub-title compound as a yellow solid (0.20 g). 1H NMR (DMSO-d6) δ 8.58 (1H, d), 8.04 (1H, dd), 7.65 (1H, d), 7.61 (1H, d), 6.75 (1H, dd), 3.88 (3H, s).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of sodium hydride (5.0 g; 167 mmol) in dimethylformamide (200 ml) at 0° C. under nitrogen was added 5-nitroindole (25 g; 154 mmol) in dimethylformamide. After stirring for 0.5 h, iodomethane (10.5 ml; 168 mmol) in dimethylformamide (50 ml) was added, and stirring was continued for 2 h. The reaction mixture was then quenched with water, and poured onto excess water with stirring. Filtration afforded the title compound (27.4 g; 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ÖG Akdemir, NKG ERMUT - Journal of Faculty of Pharmacy of …, 2013 - dergipark.org.tr
… In this study, 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole2,3'-indole]-2'(1'H)-one (3u) was synthesized by the reaction of 1-methyl5-nitro-1H-indole-2,3-dione (1m) with 2-amino…
Number of citations: 2 dergipark.org.tr
PS Bhale, HV Chavan, SB Dongare… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: The blending of two pharmacophores would generate novel molecular templates that are likely to exhibit interesting biological properties. Objective: A facile, efficient and …
Number of citations: 4 www.ingentaconnect.com
G Thirupathi, M Venkatanarayana… - Asian Journal of …, 2013 - researchgate.net
Facile syntheses of substituted 3-(1-methyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl) acrylonitriles 5 (ad) is being reported. L-Tyrosine has been utilized as an efficient and eco-…
Number of citations: 3 www.researchgate.net
Y Tang, K Zhuang, X Zhang, F Xie… - European Journal of …, 2020 - Wiley Online Library
… 2 SO 4 and concentrated to afford 1-methyl-5-nitro-1H-indole-3-carbaldehyde, which was … NaBH 4 (0.4 g, 11 mmol) was added in batches to the solution of 1-methyl-5-nitro-1H-indole-3-…
Y Sun, R Wang, T Liu, W Jin, B Wang… - European Journal of …, 2021 - Wiley Online Library
… However, the reaction of 1-methyl-5-nitro-1H-indole and iodobenzene only led to the desired product 4 i in 33 % yield, possibly due to the strong electron withdrawing property of nitro …
DA Androsov, DC Neckers - The Journal of Organic Chemistry, 2007 - ACS Publications
… 1-Methyl-5-nitro-1H-indole-2-thiol (5h). 5h was purified via column chromatography (SiO 2 , CHCl 3 /hexane (1:1)), giving red crystals: yield 0.026 g (6%); mp 163−164 C. H NMR (300 …
Number of citations: 33 pubs.acs.org
VD Nimbarte, J Wirmer‐Bartoschek, SL Gande… - …, 2021 - Wiley Online Library
… 1-Methyl-5-amino-1H-indole (3): A solution of a 1-methyl-5-nitro-1H-indole (2) (5.87 mmol) is treated according to protocol A. Yield 96 %; brown solid. R f =0.44 (eluent MeOH/DCM 1 : 3…
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com
S Tu, TJ Zhang, Y Zhang, X Zhang, ZH Zhang… - Bioorganic …, 2021 - Elsevier
Our previous work demonstrated that amide is an efficient linker to explore chemical space of xanthine oxidase (XO) inhibitors that are entirely different from febuxostat and topiroxostat. …
Number of citations: 11 www.sciencedirect.com
FX Tavares, KA Al-Barazanji, MJ Bishop… - Journal of medicinal …, 2006 - ACS Publications
… )-one hydrochloride (34): (a) Ethyl 1-Methyl-5-nitro-1H-indole-2-carboxylate. Ethyl 5-nitro-1H-… Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (1.175 g, 4.74 mmol) was dissolved in THF (…
Number of citations: 29 pubs.acs.org

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